SARS-CoV-2 3CLpro-IN-1

Description

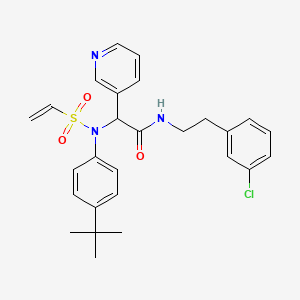

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H30ClN3O3S |

|---|---|

Molecular Weight |

512.1 g/mol |

IUPAC Name |

2-(4-tert-butyl-N-ethenylsulfonylanilino)-N-[2-(3-chlorophenyl)ethyl]-2-pyridin-3-ylacetamide |

InChI |

InChI=1S/C27H30ClN3O3S/c1-5-35(33,34)31(24-13-11-22(12-14-24)27(2,3)4)25(21-9-7-16-29-19-21)26(32)30-17-15-20-8-6-10-23(28)18-20/h5-14,16,18-19,25H,1,15,17H2,2-4H3,(H,30,32) |

InChI Key |

VGKBGOKHQPFACK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NCCC3=CC(=CC=C3)Cl)S(=O)(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of SARS-CoV-2 3CLpro Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of inhibitors targeting the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3-chymotrypsin-like protease (3CLpro), a critical enzyme in the viral life cycle. Due to the absence of a specific, publicly documented inhibitor named "SARS-CoV-2 3CLpro-IN-1," this document will focus on the well-characterized and clinically significant inhibitor, Nirmatrelvir (PF-07321332) , as a representative example. The principles and methodologies described herein are broadly applicable to the wider class of SARS-CoV-2 3CLpro inhibitors.

Introduction to SARS-CoV-2 3CLpro as a Drug Target

The SARS-CoV-2 3CLpro, also known as the main protease (Mpro), is a cysteine protease essential for the replication of the virus.[1] It functions by cleaving the viral polyproteins pp1a and pp1ab at eleven specific sites to release functional non-structural proteins (nsps) that are vital for viral replication and transcription.[1][2] The 3CLpro is a highly conserved enzyme among coronaviruses, making it an attractive target for the development of broad-spectrum antiviral drugs.[1] Furthermore, there are no known human proteases with similar cleavage specificity, which suggests a lower potential for off-target effects.[1] The active site of 3CLpro features a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41).[1][3] This dyad facilitates the hydrolysis of the viral polyprotein, and its mechanism is a key focus for the design of inhibitors.[4][5]

Discovery of SARS-CoV-2 3CLpro Inhibitors

The discovery of potent and selective 3CLpro inhibitors has been a major focus of research since the onset of the COVID-19 pandemic. Several strategies have been employed, often in combination, to identify and optimize lead compounds.

Common Discovery Strategies:

-

High-Throughput Screening (HTS): This involves screening large libraries of chemical compounds for their ability to inhibit the enzymatic activity of 3CLpro in vitro.

-

Virtual Screening: Computational methods are used to screen virtual libraries of compounds to predict their binding affinity to the 3CLpro active site. This approach is often guided by the known crystal structure of the enzyme.[1]

-

Structure-Based Drug Design: This rational design approach utilizes the three-dimensional structure of 3CLpro to design molecules that can specifically bind to and inhibit the enzyme. The crystal structure of SARS-CoV-2 3CLpro in complex with inhibitors has been instrumental in these efforts.[6]

-

Repurposing of Existing Drugs: Screening of approved drugs for other indications to identify any that may have off-target activity against SARS-CoV-2 3CLpro.

The general workflow for the discovery of 3CLpro inhibitors is depicted in the following diagram:

Synthesis of Nirmatrelvir (PF-07321332)

Nirmatrelvir is an orally bioavailable inhibitor of SARS-CoV-2 3CLpro and is the active component of the antiviral drug Paxlovid.[7] Its synthesis has been reported through various routes. Below is a representative synthesis scheme based on published methods.[2][8][9][10]

Representative Synthetic Route:

The synthesis of Nirmatrelvir is a multi-step process that involves the coupling of key fragments. A simplified representation of a synthetic approach is outlined below. Please refer to the cited literature for detailed experimental procedures.

Detailed Experimental Protocols (Conceptual Outline):

Detailed synthetic protocols are proprietary to the manufacturers. However, based on the chemical literature, a general procedure can be outlined. For instance, one reported synthesis involves the coupling of a bicyclic pyrrolidine derivative with a protected amino acid, followed by further modifications and coupling with a cyano-containing fragment to yield the final product.[9][10] Another described method reports a one-pot synthesis to improve efficiency.[7]

Example Step from a Reported Synthesis: A key step often involves an amide bond formation between a carboxylic acid intermediate and an amine, frequently utilizing peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[9]

Biochemical and Cellular Assays for Inhibitor Evaluation

A critical part of the drug discovery process is the rigorous evaluation of the synthesized compounds for their inhibitory activity and antiviral efficacy. This is achieved through a series of biochemical and cell-based assays.

Biochemical Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of the 3CLpro.

-

FRET-Based Enzymatic Assay: A common method utilizes a fluorogenic peptide substrate that contains a cleavage site for 3CLpro, flanked by a fluorescent donor (e.g., EDANS) and a quencher (e.g., DABCYL).[11] In the intact substrate, the fluorescence is quenched. Upon cleavage by 3CLpro, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.[11] Potential inhibitors are added to the reaction, and their potency is determined by the reduction in the fluorescence signal.

Experimental Protocol Outline (FRET-based Assay):

-

Reagents: Purified recombinant SARS-CoV-2 3CLpro, FRET peptide substrate, assay buffer (e.g., Tris-HCl, NaCl, EDTA, DTT), and test compounds.

-

Procedure: a. A solution of 3CLpro in assay buffer is pre-incubated with various concentrations of the test compound for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 37°C). b. The enzymatic reaction is initiated by adding the FRET substrate. c. The fluorescence intensity is monitored over time using a plate reader with appropriate excitation and emission wavelengths. d. The initial reaction rates are calculated from the linear phase of the fluorescence curve. e. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assays

These assays assess the antiviral activity of the compounds in a more biologically relevant context, using cell lines susceptible to SARS-CoV-2 infection.

-

Plaque Reduction Assay: This is a classic virological assay to quantify the number of infectious virus particles.

-

Protocol Outline:

-

A confluent monolayer of susceptible cells (e.g., Vero E6) is infected with a known amount of SARS-CoV-2.

-

After an incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) with or without the test compound.

-

The semi-solid overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized areas of cell death (plaques).

-

After a few days of incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

The number of plaques in the presence of the compound is compared to the number in the untreated control to determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).[12]

-

-

-

Cytopathic Effect (CPE) Inhibition Assay: This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

-

Protocol Outline:

-

Susceptible cells are seeded in microtiter plates.

-

The cells are infected with SARS-CoV-2 in the presence of serial dilutions of the test compound.

-

After incubation for a period sufficient to observe CPE in the virus control wells (typically 2-4 days), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo).

-

The EC50 is calculated as the compound concentration that results in a 50% reduction of the virus-induced CPE.[13]

-

-

The following diagram illustrates the general workflow for evaluating 3CLpro inhibitors:

Quantitative Data Summary

The following table summarizes key quantitative data for Nirmatrelvir and other notable 3CLpro inhibitors.

| Inhibitor | Target | IC50 (nM) | EC50 (µM) | Cell Line | Reference(s) |

| Nirmatrelvir (PF-07321332) | SARS-CoV-2 3CLpro | - | - | - | [7][14] |

| GC376 | SARS-CoV-2 3CLpro | - | 3.30 | - | [13] |

| Myricetin | SARS-CoV-2 3CLpro | 200 | - | Vero-E6 | [15] |

| PR-619 | SARS-CoV-2 3CLpro | 400 | - | Vero-E6 | [15] |

| Calpeptin | SARS-CoV-2 3CLpro | 4000 | - | - | [15] |

| MG-132 | SARS-CoV-2 3CLpro | 7400 | - | - | [15] |

Note: Specific IC50 and EC50 values for Nirmatrelvir are extensively documented in proprietary and clinical trial data, and publicly available peer-reviewed values can vary based on assay conditions.

Catalytic Mechanism and Inhibition

The catalytic activity of SARS-CoV-2 3CLpro is dependent on the Cys145-His41 catalytic dyad.[3] The proposed mechanism involves the deprotonation of the Cys145 thiol by the His41 imidazole, which activates the cysteine to act as a nucleophile.[4][5] This activated thiolate then attacks the carbonyl carbon of the scissile peptide bond in the viral polyprotein, leading to the formation of a tetrahedral intermediate and subsequent cleavage of the polyprotein.[4]

Covalent inhibitors, such as Nirmatrelvir, are designed to form a covalent bond with the catalytic Cys145, thereby irreversibly inactivating the enzyme.[6] Non-covalent inhibitors, on the other hand, bind reversibly to the active site, preventing substrate access.

The following diagram illustrates the catalytic mechanism of 3CLpro and its inhibition:

References

- 1. Design, synthesis and biological evaluation of novel 3C-like protease inhibitors as lead compounds against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antiviral activity of PF-07321332_Chemicalbook [chemicalbook.com]

- 3. Frontiers | Catalytic Dyad Residues His41 and Cys145 Impact the Catalytic Activity and Overall Conformational Fold of the Main SARS-CoV-2 Protease 3-Chymotrypsin-Like Protease [frontiersin.org]

- 4. New insights into the catalytic mechanism of the SARS-CoV-2 main protease: an ONIOM QM/MM approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. tandfonline.com [tandfonline.com]

- 13. journals.asm.org [journals.asm.org]

- 14. Considerations for the discovery and development of 3-chymotrypsin-like cysteine protease inhibitors targeting SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

SARS-CoV-2 3CLpro-IN-1: A Technical Guide to its Covalent Binding Mechanism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the covalent binding mechanism of SARS-CoV-2 3CLpro-IN-1, a potent inhibitor of the main protease of SARS-CoV-2. This document details the mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visual representations of the underlying processes to facilitate a deeper understanding for researchers in the field of virology and drug discovery.

Introduction to SARS-CoV-2 3CLpro and Covalent Inhibition

The 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the life cycle of SARS-CoV-2.[1] It is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins, which are essential for viral replication and transcription.[1] The active site of 3CLpro features a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41).[2][3] The nucleophilic thiol group of Cys145 is the primary target for a class of antiviral candidates known as covalent inhibitors.[2][4] These inhibitors possess electrophilic "warheads" that form a stable covalent bond with Cys145, thereby inactivating the enzyme and halting viral replication.[4][5]

This compound, also referred to as compound 14c in the work by Stille et al., is a novel covalent inhibitor designed to target the 3CLpro of SARS-CoV-2.[2][6] This guide will delve into the specifics of its interaction with the enzyme.

Covalent Binding Mechanism of this compound

This compound (compound 14c) was developed from a non-covalent inhibitor scaffold by introducing a covalent warhead.[2] The inhibitor was designed to position an electrophilic moiety in close proximity to the catalytic Cys145 residue.[2] The warhead in this compound is an α,β-unsaturated sulfone, which acts as a Michael acceptor.[2]

The proposed mechanism of covalent binding is a Michael addition reaction. The nucleophilic thiol group of Cys145 attacks the β-carbon of the α,β-unsaturated sulfone of the inhibitor. This results in the formation of a stable thioether bond, covalently linking the inhibitor to the enzyme. This irreversible modification of the active site renders the protease inactive. The time-dependent increase in inhibition observed for related compounds is consistent with this covalent binding mechanism.[2]

Quantitative Data

The inhibitory potency of this compound and related compounds from the same study are summarized in the table below. The data is derived from in vitro enzymatic assays.[2]

| Compound ID | Warhead (R1) | % Inhibition at 50 µM | IC50 (µM) |

| 14c (this compound) | α,β-unsaturated sulfone | >95 | 0.38 ± 0.08 |

| 14a | α,β-unsaturated sulfone | >95 | 0.20 ± 0.06 |

| 14b | α,β-unsaturated sulfone | >95 | 0.23 ± 0.05 |

| 16a | α,β-unsaturated sulfonamide | >95 | 0.20 ± 0.04 |

| 16b | α,β-unsaturated sulfonamide | >95 | 0.24 ± 0.07 |

| GC376 | Aldehyde | >95 | 0.14 ± 0.03 |

| X77 | (non-covalent) | >95 | 3.4 ± 1.2 |

| ML188 | (non-covalent) | >95 | 4.8 ± 1.5 |

Data sourced from Stille JK, et al. Eur J Med Chem. 2022.[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Recombinant SARS-CoV-2 3CLpro Expression and Purification

A robust method for producing active 3CLpro is fundamental for in vitro studies.

-

Gene Synthesis and Cloning : The gene encoding for SARS-CoV-2 3CLpro is synthesized and cloned into an expression vector, such as pET22b, often with an N-terminal His-tag for purification.[7]

-

Protein Expression : The expression plasmid is transformed into a suitable E. coli strain, like BL21 (DE3).[7] Cultures are grown in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C until an OD600 of 0.6-0.8 is reached.[7] Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a reduced temperature (e.g., 18°C) for several hours or overnight.[7]

-

Cell Lysis and Clarification : Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM imidazole).[8] Lysozyme, DNase I, and a protease inhibitor cocktail are added.[8] The cells are then lysed by sonication or high-pressure homogenization. The lysate is clarified by centrifugation to remove cell debris.

-

Affinity Chromatography : The clarified supernatant containing the His-tagged 3CLpro is loaded onto a Ni-NTA affinity column.[8] The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The 3CLpro is then eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

His-tag Cleavage and Further Purification (Optional) : If a cleavage site (e.g., for TEV or PreScission protease) is engineered between the His-tag and the 3CLpro sequence, the tag can be removed by incubation with the respective protease. A second round of Ni-NTA chromatography can then be performed to remove the cleaved tag and any uncleaved protein.

-

Size-Exclusion Chromatography : The final purification step is typically size-exclusion chromatography (gel filtration) to separate the 3CLpro from any remaining impurities and aggregates, yielding a highly pure and active enzyme. The protein is exchanged into a suitable storage buffer (e.g., 20 mM Tris-HCl pH 7.8, 150 mM NaCl, 1 mM EDTA, 1 mM DTT).

Förster Resonance Energy Transfer (FRET)-Based Enzyme Inhibition Assay

This assay is commonly used to determine the inhibitory potency (IC50) of compounds against 3CLpro.

-

Reagents and Materials :

-

Purified, active SARS-CoV-2 3CLpro.

-

FRET substrate: A synthetic peptide containing the 3CLpro cleavage sequence flanked by a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl). A commonly used substrate is Dabcyl-KTSAVLQSGFRKM-E(Edans)-NH2.[4]

-

Assay buffer: e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

-

Test compounds (inhibitors) dissolved in DMSO.

-

384-well or 96-well microplates.

-

A fluorescence plate reader.

-

-

Assay Procedure :

-

A solution of 3CLpro in assay buffer is pre-incubated with varying concentrations of the test compound (or DMSO as a control) in the microplate wells for a defined period (e.g., 30-60 minutes) at room temperature. This pre-incubation is particularly important for covalent inhibitors to allow time for the covalent bond to form.[2][9]

-

The enzymatic reaction is initiated by the addition of the FRET substrate to each well.

-

The fluorescence intensity is measured kinetically over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for the Edans/Dabcyl pair).

-

The initial reaction velocity is calculated from the linear phase of the fluorescence increase.

-

-

Data Analysis :

-

The percent inhibition for each compound concentration is calculated relative to the DMSO control.

-

The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model) using software like GraphPad Prism.

-

X-ray Crystallography for Inhibitor-Enzyme Complex

This technique provides a high-resolution 3D structure of the inhibitor bound to the active site of 3CLpro, confirming the covalent linkage and revealing key interactions.

-

Protein-Inhibitor Complex Formation : Purified 3CLpro is incubated with a molar excess of the covalent inhibitor for a sufficient time to ensure complete covalent modification.

-

Crystallization : The protein-inhibitor complex is concentrated and subjected to crystallization screening using various techniques such as sitting-drop or hanging-drop vapor diffusion. A range of crystallization screens with different precipitants, buffers, and additives are tested to find conditions that yield diffraction-quality crystals.

-

Data Collection : The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement : The diffraction data are processed, and the structure is solved by molecular replacement using a known structure of 3CLpro as a search model. The inhibitor molecule is then built into the electron density map, and the covalent bond to Cys145 is modeled. The structure is refined to achieve good agreement with the experimental data and stereochemical parameters. The final structure reveals the precise binding mode of the inhibitor and its interactions with the active site residues.[10][11]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the study of this compound.

Caption: Experimental workflow for the identification and characterization of 3CLpro inhibitors.

References

- 1. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Fluorescence-Based, High-Throughput SARS-CoV-2 3CLpro Reporter Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel SARS-CoV-2 3CL protease covalent inhibitors using deep learning-based screen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress on SARS-CoV-2 3CLpro Inhibitors: Inspiration from SARS-CoV 3CLpro Peptidomimetics and Small-Molecule Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Biochemical Characterization of GC376: A Potent Inhibitor of SARS-CoV-2 3CL Protease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical properties and characterization of GC376, a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). The 3CL protease is a critical enzyme in the viral life cycle, responsible for processing viral polyproteins, making it a prime target for antiviral therapeutics.[1][2][3] GC376, a dipeptidyl aldehyde bisulfite adduct, has demonstrated significant inhibitory activity against a broad spectrum of coronaviruses, including SARS-CoV-2.[1][4]

Quantitative Inhibitory Activity

The inhibitory potency of GC376 against SARS-CoV-2 3CLpro has been quantified using various biochemical and biophysical assays. The following table summarizes the key quantitative data for the interaction of GC376 with the viral protease.

| Parameter | Value | Assay Method | Reference |

| IC50 | 0.89 µM | FRET Assay | [1] |

| IC50 | 0.033 ± 0.005 µM | FRET Assay | [5] |

| IC50 | 0.045 ± 0.012 µM (analogue UAWJ246) | FRET Assay | [5] |

| IC50 | 0.042 µM (analogue UAWJ247) | FRET Assay | [5] |

| IC50 | 0.32 µM | Fluorogenic Substrate Cleavage Assay | [6] |

| KD | 1.6 µM | Isothermal Titration Calorimetry (ITC) | [1] |

| EC50 | 3.30 µM | Cell-based Assay (HEK293T) | [7] |

| EC50 | 2.19 - 3.37 µM | Viral Cytopathic Effect Assay (Vero E6) | [8] |

| CC50 | > 100 µM | Cytotoxicity Assay (Vero E6) | [8] |

Mechanism of Action

GC376 is a prodrug that converts to its active aldehyde form, GC373, under physiological conditions.[9][10] The mechanism of inhibition involves the covalent modification of the catalytic cysteine residue (Cys145) in the active site of the 3CL protease.[1][11] The aldehyde warhead of GC373 forms a hemithioacetal with the sulfhydryl group of Cys145, effectively blocking the enzyme's proteolytic activity and halting the viral replication process.[1]

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay

This assay is commonly used to determine the in vitro inhibitory activity of compounds against SARS-CoV-2 3CLpro.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher at its ends. In its intact state, the fluorescence is quenched. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Protocol:

-

Reagents:

-

Purified recombinant SARS-CoV-2 3CLpro.

-

FRET peptide substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS).[12]

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, 20% glycerol).

-

GC376 (or other test inhibitors) dissolved in DMSO.

-

-

Procedure:

-

The reaction is typically performed in a 96- or 384-well plate format.

-

Add a defined concentration of SARS-CoV-2 3CLpro to each well.

-

Add varying concentrations of the test inhibitor (GC376) to the wells. A DMSO control is also included.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.

-

Initiate the reaction by adding the FRET substrate to each well.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).[12]

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear phase of the fluorescence signal.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the binding affinity (KD) and thermodynamic parameters of the interaction between an inhibitor and its target protein.

Principle: ITC directly measures the heat released or absorbed during the binding of a ligand (inhibitor) to a macromolecule (enzyme).

Protocol:

-

Sample Preparation:

-

Dialyze the purified SARS-CoV-2 3CLpro and GC376 into the same buffer to minimize heat of dilution effects.

-

Degas the solutions to prevent air bubbles.

-

-

Instrumentation:

-

Use an isothermal titration calorimeter.

-

-

Procedure:

-

Load the protein solution into the sample cell and the inhibitor solution into the injection syringe.

-

Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat pulses to obtain the heat of binding for each injection.

-

Plot the heat of binding against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

-

Experimental Workflow for Biochemical Characterization

The following diagram illustrates a typical workflow for the biochemical characterization of a SARS-CoV-2 3CLpro inhibitor like GC376.

References

- 1. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Screening, Synthesis and Biochemical Characterization of SARS-CoV-2 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GC376 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Basis for Coronaviral Main Proteases Inhibition by the 3CLpro Inhibitor GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

In-Depth Biophysical Profile of SARS-CoV-2 3CLpro-IN-1: A Covalent Inhibitor of the Main Protease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical properties of SARS-CoV-2 3CLpro-IN-1, a potent covalent inhibitor of the SARS-CoV-2 main protease (3CLpro or Mpro). This document details the inhibitor's potency, its mechanism of action, and the experimental protocols utilized for its characterization, serving as a critical resource for researchers engaged in the development of antiviral therapeutics against COVID-19.

Introduction

This compound, also identified as Compound 14c in the primary literature, is a key compound in the exploration of covalent inhibitors targeting the main protease of SARS-CoV-2. The 3CL protease is a cysteine protease essential for the viral life cycle, responsible for cleaving the viral polyproteins into functional non-structural proteins. Inhibition of this enzyme effectively halts viral replication, making it a prime target for antiviral drug design. This compound was developed through the modification of a non-covalent inhibitor scaffold, incorporating a covalent warhead to enhance its inhibitory potency.

Quantitative Biophysical Data

The inhibitory activity of this compound has been quantified using enzymatic assays. The following table summarizes the key biophysical parameter for this inhibitor.

| Inhibitor | Target | Parameter | Value | Reference |

| This compound (Compound 14c) | SARS-CoV-2 3CLpro | IC50 | 0.28 ± 0.12 μM | --INVALID-LINK-- |

Table 1: Inhibitory Potency of this compound against the Target Protease.

Experimental Protocols

The determination of the biophysical properties of this compound relies on precise and reproducible experimental methodologies. The following section details the protocol for the in vitro enzymatic assay used to measure the IC50 value.

In Vitro SARS-CoV-2 3CLpro Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the 3CL protease.

Materials:

-

Recombinant SARS-CoV-2 3CLpro

-

Fluorogenic substrate: Dabcyl-KTSAVLQ↓SGFRKME-Edans

-

Assay Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM TCEP

-

This compound (Compound 14c) dissolved in DMSO

-

384-well black plates

-

Plate reader capable of fluorescence measurement (Excitation: 340 nm, Emission: 490 nm)

Procedure:

-

Prepare a solution of recombinant SARS-CoV-2 3CLpro at a final concentration of 150 nM in the assay buffer.

-

Prepare serial dilutions of this compound in DMSO. Further dilute the inhibitor solutions in the assay buffer to the desired final concentrations.

-

In a 384-well plate, add the SARS-CoV-2 3CLpro solution.

-

Add the diluted inhibitor solutions to the wells containing the enzyme. For control wells, add the corresponding concentration of DMSO.

-

Incubate the enzyme-inhibitor mixture for 30 minutes at room temperature.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well at a final concentration of 50 μM.

-

Immediately measure the fluorescence intensity every minute for 30 minutes using a plate reader with excitation at 340 nm and emission at 490 nm.

-

The initial reaction rates are determined from the linear phase of the fluorescence signal increase over time.

-

The percent inhibition for each inhibitor concentration is calculated relative to the DMSO control.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Mechanism of Action and Signaling Pathways

This compound is a covalent inhibitor that targets the catalytic cysteine (Cys145) in the active site of the 3CL protease. The mechanism of action involves a two-step process:

-

Non-covalent Binding: The inhibitor first binds reversibly to the active site of the 3CLpro. This initial binding is guided by shape and electrostatic complementarity between the inhibitor and the enzyme's substrate-binding pockets.

-

Covalent Bond Formation: Following the initial binding, the electrophilic warhead of the inhibitor is positioned in close proximity to the nucleophilic thiol group of the catalytic Cys145 residue. A covalent bond is then formed between the inhibitor and the enzyme, leading to irreversible inactivation of the protease.

This covalent modification prevents the enzyme from binding to and cleaving its natural polyprotein substrates, thereby disrupting the viral replication cycle.

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of covalent inhibition.

Caption: Experimental workflow for determining the IC50 of this compound.

A Technical Guide to the Structure-Activity Relationship of SARS-CoV-2 3CLpro Covalent Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for a series of covalent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle. The information presented herein is primarily derived from the study by Stille JK, et al., titled "Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors," published in the European Journal of Medicinal Chemistry in 2022. In this study, the compound referred to as SARS-CoV-2 3CLpro-IN-1 is identified as compound 14c .

Core Structure and Design Strategy

The inhibitors described are designed based on a non-covalent inhibitor scaffold, which is then modified to incorporate a covalent warhead targeting the catalytic cysteine residue (Cys145) of the 3CLpro active site. The general structure consists of a central scaffold with multiple points of modification (R1, R2, R3, and R4) that were systematically varied to probe the SAR.

Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative data for the synthesized compounds, detailing the effects of various structural modifications on the inhibition of SARS-CoV-2 3CLpro.

Table 1: Evaluation of Different Covalent Warheads (R1)

| Compound | R1 (Warhead) | % Inhibition at 50 µM | IC50 (µM) |

| 4a | Acrylamide | >95 | 0.44 ± 0.14 |

| 4b | Propiolamide | >95 | 0.96 ± 0.10 |

| 4c | Chloroacetamide | 38 ± 8 | nd |

| 4d | Epoxide | 61 | nd |

| 4e | Vinyl sulfonamide | >95 | 0.84 ± 0.30 |

| 4f | Michael acceptor | >95 | 0.98 ± 0.35 |

nd: not determined

Table 2: Exploration of the R2 and R3 Positions

| Compound | R2 | R3 | % Inhibition at 50 µM | IC50 (µM) |

| 13a | H | H | >95 | 0.44 ± 0.14 |

| 13b | Me | H | 80 ± 10 | nd |

| 13c | H | Me | 80 ± 10 | nd |

| 13d | Me | Me | 22 ± 11 | nd |

| 13e | H | H | >95 | 5.0 ± 2.3 |

| 13f | H | H | 80 ± 10 | nd |

nd: not determined

Table 3: Investigation of the R4 Substituent

| Compound | R4 | % Inhibition at 50 µM | IC50 (µM) | |---|---|---|---|---| | 14a | H | >95 | 0.44 ± 0.14 | | 14b | 4-F | >95 | 0.37 ± 0.10 | | 14c (this compound) | 4-Cl | >95 | 0.28 ± 0.08 | | 14d | 4-Br | >95 | 0.32 ± 0.09 | | 14e | 4-Me | >95 | 0.40 ± 0.12 | | 14f | 4-OMe | >95 | 0.55 ± 0.15 | | 14g | 3-Cl | >95 | 0.33 ± 0.09 | | 14h | 3-F | >95 | 0.39 ± 0.11 |

Experimental Protocols

The following methodologies are based on the procedures described in the reference publication.

Recombinant SARS-CoV-2 3CLpro Expression and Purification

The SARS-CoV-2 3CLpro with an N-terminal glutathione S-transferase (GST) tag and a 3CLpro cleavage site was expressed in E. coli BL21(DE3) cells. The expression was induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at 16 °C overnight. The cells were harvested, lysed by sonication, and the soluble fraction was collected after centrifugation. The GST-tagged 3CLpro was purified from the soluble lysate using glutathione-Sepharose affinity chromatography. The GST tag was then cleaved by auto-proteolysis of the 3CLpro. A final size-exclusion chromatography step was performed to obtain the purified, active 3CLpro.

In Vitro 3CLpro Inhibition Assay

A fluorescence resonance energy transfer (FRET) assay was utilized to determine the inhibitory activity of the synthesized compounds. The assay was performed in a 96-well plate format.

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM TCEP.

-

Enzyme and Substrate: Recombinant SARS-CoV-2 3CLpro and a fluorogenic substrate peptide were used.

-

Procedure:

-

The test compounds, dissolved in DMSO, were pre-incubated with the 3CLpro in the assay buffer for a specified period at room temperature to allow for covalent bond formation.

-

The enzymatic reaction was initiated by the addition of the fluorogenic substrate.

-

The fluorescence intensity was measured over time using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorophore and quencher pair in the substrate.

-

-

Data Analysis: The initial reaction rates were calculated from the linear portion of the fluorescence versus time curves. The percent inhibition was determined by comparing the rates of compound-treated wells to DMSO-treated control wells. For IC50 determination, the percent inhibition was plotted against a range of inhibitor concentrations, and the data were fitted to a four-parameter logistic equation.

Visualizations

Experimental Workflow for 3CLpro Inhibitor Screening

Caption: Workflow for the design, synthesis, and evaluation of SARS-CoV-2 3CLpro covalent inhibitors.

General Scaffold and Modification Points for SAR Studies

Caption: General chemical scaffold showing the points of modification (R1-R4) for SAR analysis.

Covalent Inhibition Mechanism

In-Depth Technical Guide: Interaction of SARS-CoV-2 3CLpro-IN-1 with the 3CL Protease Active Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the potent inhibitor, SARS-CoV-2 3CLpro-IN-1 (also referred to as Compound 14c), and the active site of the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro). This document details the quantitative inhibitory data, experimental methodologies, and the underlying mechanism of action, offering valuable insights for the development of novel antiviral therapeutics.

Quantitative Inhibitory Activity

This compound has been identified as a sub-micromolar covalent inhibitor of the viral protease. The inhibitory potency of this compound, along with relevant comparative data, is summarized below.

| Compound | Target | IC50 (µM) | Notes |

| This compound (14c) | SARS-CoV-2 3CLpro | 0.42 | A vinyl sulphone moiety serves as the covalent warhead.[1] |

| GC376 | SARS-CoV-2 3CLpro | 0.17 | A known reference inhibitor for comparison.[1] |

| Compound 16a | SARS-CoV-2 3CLpro | 0.42 | Another potent inhibitor from the same study as 14c.[1] |

| Compound 14a | SARS-CoV-2 3CLpro | 0.81 | A related compound from the same study as 14c.[1] |

Mechanism of Covalent Inhibition

The primary mechanism of action for this compound is the formation of a covalent bond with the catalytic cysteine residue (Cys145) located within the active site of the 3CL protease.[2][3] This active site also features a critical histidine residue (His41), which together with Cys145 forms a catalytic dyad essential for viral polyprotein processing.[2]

The vinyl sulphone "warhead" of this compound is an electrophilic group that is susceptible to nucleophilic attack by the deprotonated thiol group of Cys145.[4] This reaction leads to the formation of a stable, irreversible covalent adduct, thereby inactivating the enzyme and halting the viral replication cycle.[4] The time-dependent increase in inhibition observed with related compounds further supports this covalent binding mechanism.

Caption: Covalent inhibition of SARS-CoV-2 3CLpro by this compound.

Experimental Protocols

The following sections provide a detailed methodology for the key experiments involved in the characterization of this compound.

Synthesis of this compound (Compound 14c)

A detailed, step-by-step synthesis protocol for Compound 14c and its analogues is provided in the supplementary information of the primary research article by Stille et al. (2022). Researchers should refer to this publication for the full synthetic route and characterization data.

SARS-CoV-2 3CLpro Inhibition Assay

The inhibitory activity of this compound was determined using a fluorescence-based biochemical assay.

Materials:

-

SARS-CoV-2 3CLpro enzyme

-

Fluorogenic substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, 1 mM TCEP)

-

Test compounds (dissolved in DMSO)

-

384-well assay plates

-

Fluorescence plate reader

Procedure:

-

A solution of SARS-CoV-2 3CLpro is prepared in the assay buffer.

-

The test compound, this compound, is serially diluted to various concentrations.

-

The enzyme and inhibitor are pre-incubated together in the assay plate for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The fluorescence intensity is measured over time using a plate reader (Excitation/Emission wavelengths are substrate-dependent, e.g., 340/490 nm).

-

The rate of reaction is calculated from the linear portion of the fluorescence curve.

-

The percent inhibition is calculated for each inhibitor concentration relative to a DMSO control.

-

IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Caption: Workflow for the in vitro determination of 3CLpro inhibitory activity.

Conclusion

This compound represents a potent covalent inhibitor of the main viral protease of SARS-CoV-2. Its sub-micromolar efficacy is attributed to the specific and irreversible covalent modification of the catalytic Cys145 residue within the enzyme's active site. The experimental protocols outlined in this guide provide a framework for the evaluation of this and similar inhibitors. Further investigation into the structural basis of this interaction through techniques such as X-ray crystallography could provide even greater detail to guide the rational design of next-generation 3CLpro inhibitors.

References

- 1. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

SARS-CoV-2 3CLpro-IN-1: A Technical Guide to its Inhibition of Viral Polyprotein Processing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibition of SARS-CoV-2 3C-like protease (3CLpro) by the covalent inhibitor SARS-CoV-2 3CLpro-IN-1. The document details the critical role of 3CLpro in the viral life cycle, the mechanism of action of the inhibitor, quantitative inhibitory data, and comprehensive experimental protocols for assessing its activity.

Introduction: The Critical Role of 3CLpro in SARS-CoV-2 Replication

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) relies on a complex process of viral polyprotein processing to generate functional proteins necessary for its replication and propagation. Upon entry into a host cell, the viral RNA is translated into two large polyproteins, pp1a and pp1ab. The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a viral cysteine protease that plays an indispensable role in this process.[1] 3CLpro is responsible for cleaving the polyproteins at no fewer than 11 conserved sites, releasing a cascade of non-structural proteins (NSPs) that are essential for forming the viral replication and transcription complex.[1]

Given its crucial function in the viral life cycle and the absence of a close human homolog, 3CLpro has emerged as a prime target for the development of antiviral therapeutics.[1] Inhibition of 3CLpro activity effectively halts the viral replication cascade, making it a key strategy in the fight against COVID-19.

Mechanism of Action: Covalent Inhibition of 3CLpro by this compound

This compound, also identified as compound 14c in the work by Stille et al., is a potent covalent inhibitor of 3CLpro.[1] Covalent inhibitors form a stable, irreversible bond with their target enzyme, leading to prolonged and efficient inhibition. The catalytic activity of 3CLpro relies on a Cys-His catalytic dyad (Cys145 and His41) within its active site.[1]

This compound is designed to specifically target this active site. The inhibitor contains an electrophilic "warhead" that reacts with the nucleophilic thiol group of the catalytic cysteine residue (Cys145).[1] This reaction results in the formation of a stable covalent bond, effectively and irreversibly inactivating the enzyme. By blocking the active site, the inhibitor prevents the binding and subsequent cleavage of the viral polyprotein substrates.

Quantitative Data: Inhibitory Potency

The inhibitory potency of this compound and other relevant inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the efficacy of an inhibitor.

| Inhibitor | Target | Assay Type | IC50 (µM) | Reference |

| This compound (Compound 14c) | SARS-CoV-2 3CLpro | FRET-based | Not explicitly stated as a numerical value in the provided snippets, but showed >95% inhibition at 50 µM | [2] |

| GC376 | SARS-CoV-2 3CLpro | FRET-based | 0.84 ± 0.30 | [2] |

| Compound 16e | SARS-CoV-2 3CLpro | FRET-based | 0.98 ± 0.35 | [2] |

| Compound 13e | SARS-CoV-2 3CLpro | FRET-based | 5.0 ± 2.3 | [2] |

| Eugenol | SARS-CoV-2 3CLpro | Spectroscopic | Ki = 0.81 | [3] |

| Estragole | SARS-CoV-2 3CLpro | Spectroscopic | Ki = 4.1 | [3] |

| Rutin | SARS-CoV-2 3CLpro | Spectroscopic | Ki = 11 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibition of SARS-CoV-2 3CLpro.

In Vitro FRET-Based Enzyme Inhibition Assay

This biochemical assay is commonly used to screen for and quantify the activity of 3CLpro inhibitors.

Principle: The assay utilizes a synthetic peptide substrate that contains a fluorescence resonance energy transfer (FRET) pair. The peptide sequence is designed to be a recognition and cleavage site for 3CLpro. In its intact state, the quencher molecule suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time.

Materials:

-

Purified recombinant SARS-CoV-2 3CLpro

-

Fluorogenic peptide substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)

-

Assay Buffer (e.g., BPS Bioscience 3CLpro Protease Assay Buffer)

-

Dithiothreitol (DTT)

-

Inhibitor compound (e.g., this compound) dissolved in DMSO

-

96-well or 384-well black microplates

-

Fluorescence microplate reader

Protocol:

-

Prepare the assay buffer and supplement with 1 mM DTT.

-

Dilute the purified 3CLpro enzyme to the desired concentration in the assay buffer.

-

Prepare serial dilutions of the inhibitor compound in DMSO.

-

In a microplate, add the diluted inhibitor compound to the wells. Include a positive control (enzyme with DMSO, no inhibitor) and a negative control (assay buffer with DMSO, no enzyme).

-

Add the diluted 3CLpro enzyme to all wells except the negative control.

-

Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[1]

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. The final reaction volume is typically 50 µL.[1]

-

Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) kinetically over a set period (e.g., 30-60 minutes) at room temperature.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Determine the percent inhibition for each inhibitor concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Reporter Assay

Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context, taking into account factors like cell permeability and cytotoxicity.

Principle: A common approach involves a reporter system, such as luciferase or green fluorescent protein (GFP), that is engineered to be activated or inactivated by 3CLpro activity. For example, a reporter protein can be fused to a cleavage sequence for 3CLpro. In the presence of active 3CLpro, the reporter is cleaved, leading to a measurable change in signal (e.g., loss of luminescence or fluorescence). An effective inhibitor will prevent this cleavage and restore the reporter signal.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Plasmid encoding the 3CLpro reporter system

-

Plasmid encoding SARS-CoV-2 3CLpro

-

Transfection reagent

-

Inhibitor compound

-

Cell viability reagent (e.g., CellTiter-Glo)

-

Luminometer or fluorescence microscope/plate reader

Protocol:

-

Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the plasmids encoding the 3CLpro reporter system and SARS-CoV-2 3CLpro using a suitable transfection reagent.

-

After a specified incubation period (e.g., 24 hours), treat the cells with serial dilutions of the inhibitor compound. Include appropriate vehicle controls (e.g., DMSO).

-

Incubate the cells with the inhibitor for a further 24-48 hours.

-

Measure the reporter signal (e.g., luminescence or fluorescence) using a plate reader or microscope.

-

In a parallel plate, assess cell viability using a reagent like CellTiter-Glo to control for any cytotoxic effects of the inhibitor.

-

Normalize the reporter signal to cell viability.

-

Calculate the percent inhibition of 3CLpro activity for each inhibitor concentration.

-

Determine the EC50 (half-maximal effective concentration) by plotting the percent inhibition against the inhibitor concentration.

Visualizations

The following diagrams illustrate key pathways and workflows related to the inhibition of SARS-CoV-2 3CLpro.

References

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of SARS-CoV-2 3CLpro-IN-1, a potent covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), as a critical tool for investigating coronavirus biology and advancing antiviral drug discovery.

Introduction to this compound

This compound, also identified as compound 14c in its primary synthesis study, is a potent inhibitor of the SARS-CoV-2 3C-like protease.[1] This enzyme is essential for the cleavage of viral polyproteins, a critical step in the viral replication cycle. The absence of a human homolog makes 3CLpro an attractive and specific target for antiviral therapeutics. As a covalent inhibitor, this compound forms a stable bond with the catalytic cysteine residue (Cys145) in the active site of the enzyme, leading to its irreversible inactivation. This property makes it a valuable chemical probe for studying the functional role of 3CLpro in viral replication and pathogenesis.

Biochemical and Antiviral Properties

The inhibitory activity of this compound has been characterized through enzymatic and cell-based assays. The quantitative data from these studies are summarized below, providing a clear comparison of its potency.

| Parameter | Value | Assay Type | Reference |

| IC50 | 0.42 ± 0.11 μM | 3CLpro Enzymatic Assay (FRET) | [1] |

Table 1: Quantitative Inhibitory Data for this compound. The half-maximal inhibitory concentration (IC50) against SARS-CoV-2 3CLpro is presented.

Mechanism of Action

This compound functions as a covalent inhibitor, targeting the catalytic cysteine (Cys145) within the active site of the 3CL protease. This mechanism involves a nucleophilic attack from the deprotonated thiol group of Cys145 on an electrophilic "warhead" moiety of the inhibitor. This results in the formation of a stable, irreversible covalent bond, thereby permanently inactivating the enzyme.

Figure 1: Mechanism of 3CLpro Inhibition. SARS-CoV-2 3CLpro is essential for cleaving viral polyproteins into functional non-structural proteins required for replication. This compound covalently binds to and inactivates 3CLpro, thus halting the replication process.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Synthesis of this compound (Compound 14c)

The synthesis of this compound follows a multi-step organic synthesis protocol as detailed in the primary literature. A general procedure based on the Ugi four-component reaction is employed to construct the core scaffold, followed by modifications to introduce the vinylsulfonamide electrophilic warhead.

General Procedure:

-

Ugi Reaction: An aldehyde, an amine, a carboxylic acid, and an isocyanide are combined in a suitable solvent (e.g., methanol) and stirred at room temperature to form the Ugi product.

-

Deprotection: If protecting groups are used, they are removed under appropriate conditions.

-

Coupling with Vinylsulfonamide: The resulting amine is coupled with a vinylsulfonyl chloride derivative in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane to yield the final vinylsulfonamide inhibitor.

-

Purification: The final product is purified using column chromatography.

Note: For the exact reagents, stoichiometry, and reaction conditions for the synthesis of compound 14c, please refer to the supplementary information of Stille JK, et al. Eur J Med Chem. 2022 Feb 5;229:114046.

3CLpro Enzymatic Assay (FRET-based)

This assay measures the enzymatic activity of 3CLpro through the cleavage of a fluorogenic peptide substrate.

Materials:

-

Recombinant SARS-CoV-2 3CLpro

-

FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.3)

-

This compound (or other test compounds) dissolved in DMSO

-

96- or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a microplate, add the diluted inhibitor to the wells.

-

Add a solution of recombinant 3CLpro to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.

-

Immediately measure the fluorescence intensity kinetically over a set time period (e.g., 30 minutes) using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.

-

The rate of substrate cleavage is determined from the linear phase of the fluorescence increase.

-

Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Antiviral Cytopathic Effect (CPE) Assay

This cell-based assay determines the ability of a compound to protect host cells from virus-induced cell death.

Materials:

-

Vero E6 cells (or other susceptible cell line)

-

SARS-CoV-2 viral stock

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

-

This compound (or other test compounds)

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, Neutral Red)

-

Plate reader for absorbance or luminescence

Procedure:

-

Seed Vero E6 cells in a 96-well plate and incubate overnight to form a monolayer.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the diluted compound.

-

Infect the cells with a pre-titered amount of SARS-CoV-2 (at a specific multiplicity of infection, MOI). Include uninfected and virus-only controls.

-

Incubate the plates for a period sufficient to observe significant CPE in the virus-only control wells (e.g., 72 hours).

-

Assess cell viability using a chosen reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percentage of CPE reduction for each compound concentration and determine the EC50 value.

Experimental and Screening Workflow

The discovery and characterization of covalent 3CLpro inhibitors like this compound typically follow a structured workflow.

References

Methodological & Application

Application Notes and Protocols: In Vitro Enzymatic Assay for SARS-CoV-2 3CLpro Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the life cycle of SARS-CoV-2, the virus responsible for COVID-19. It is essential for processing viral polyproteins into functional non-structural proteins required for viral replication.[1][2][3] This makes 3CLpro a prime target for the development of antiviral therapeutics. This document provides a detailed protocol for an in vitro enzymatic assay to screen and characterize inhibitors of SARS-CoV-2 3CLpro. While this protocol is broadly applicable, it will use a representative inhibitor for illustrative purposes, as "SARS-CoV-2 3CLpro-IN-1" is not a publicly documented inhibitor.

Principle of the Assay

The most common in vitro assay for 3CLpro activity is a fluorescence resonance energy transfer (FRET) based assay.[4] This method utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by 3CLpro, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity.

Data Presentation: Inhibitor Characterization

The inhibitory activity of a compound against SARS-CoV-2 3CLpro is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%. The IC50 is determined by performing the enzymatic assay with a range of inhibitor concentrations and fitting the data to a dose-response curve.

Table 1: Representative Inhibitory Activity against SARS-CoV-2 3CLpro

| Compound | IC50 (µM) | Assay Conditions | Reference |

| GC376 | 0.17 | 50 nM 3CLpro, 20 µM substrate | [1] |

| Walrycin B | 0.26 | qHTS | [1] |

| PR-619 | 0.4 | FRET assay | [5] |

| Calpeptin | 4.0 | FRET assay | [5] |

| MG-132 | 7.4 | FRET assay | [5] |

Experimental Protocols

Materials and Reagents

-

SARS-CoV-2 3CLpro enzyme: Recombinant, purified enzyme.

-

FRET substrate: A fluorescently labeled peptide substrate for 3CLpro (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

-

Test Compound (Inhibitor): "this compound" or other test compounds, dissolved in DMSO.

-

Positive Control: A known 3CLpro inhibitor (e.g., GC376).[6]

-

Negative Control: DMSO.

-

96-well or 384-well plates: Black, flat-bottom plates suitable for fluorescence measurements.

-

Fluorescence plate reader: Capable of excitation and emission at the appropriate wavelengths for the FRET pair (e.g., Ex/Em 340/490 nm for Edans/Dabcyl).

Experimental Workflow Diagram

Caption: Workflow for the in vitro 3CLpro enzymatic assay.

Detailed Protocol

-

Preparation of Reagents:

-

Prepare the assay buffer and store it at 4°C.

-

Thaw the 3CLpro enzyme and FRET substrate on ice.

-

Prepare a stock solution of the test inhibitor and the positive control in DMSO. Create a serial dilution of the inhibitor to be tested.

-

-

Assay Procedure:

-

In a 96-well plate, add 2 µL of the serially diluted test inhibitor or control (DMSO for 100% activity, positive control for 0% activity).

-

Add 20 µL of diluted 3CLpro enzyme (e.g., final concentration of 50 nM) to each well.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 20 µL of the FRET substrate (e.g., final concentration of 20 µM) to each well.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

-

For a kinetic assay, record the fluorescence every minute for 15-30 minutes. The rate of reaction is determined from the initial linear portion of the curve.

-

For an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then measure the final fluorescence.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x [1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_DMSO - Fluorescence_blank)]

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

-

Signaling Pathway and Mechanism of Action

SARS-CoV-2 3CLpro is a cysteine protease that functions as a homodimer.[7] The catalytic dyad, consisting of Cysteine-145 and Histidine-41, is responsible for the cleavage of the viral polyprotein.[8] Inhibitors of 3CLpro typically act by binding to the active site, thereby preventing the substrate from accessing the catalytic residues. Many potent inhibitors form a covalent bond with the catalytic cysteine, leading to irreversible inhibition.

Mechanism of 3CLpro Inhibition Diagram

Caption: Inhibition of 3CLpro blocks viral polyprotein cleavage.

References

- 1. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]

- 3. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.tue.nl [pure.tue.nl]

- 7. dovepress.com [dovepress.com]

- 8. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SARS-CoV-2 3CLpro-IN-1 Cell-Based Antiviral Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme for the replication of SARS-CoV-2, the virus responsible for COVID-19. 3CLpro is responsible for cleaving the viral polyproteins into functional non-structural proteins, which are essential for viral replication and transcription. Due to its vital role in the viral life cycle and the absence of a human homolog, 3CLpro has emerged as a prime target for the development of antiviral therapeutics.

SARS-CoV-2 3CLpro-IN-1 is a potent covalent inhibitor of the SARS-CoV-2 3CLpro. This document provides detailed application notes and protocols for cell-based antiviral screening assays to evaluate the efficacy of this compound and other potential inhibitors. The protocols described herein are designed for high-throughput screening and are suitable for researchers in drug discovery and virology.

Due to the limited publicly available quantitative data for this compound, the well-characterized 3CLpro inhibitor GC376 will be used as a representative example in the data tables.

Signaling Pathway and Mechanism of Action

SARS-CoV-2 3CLpro inhibitors, such as this compound, act by binding to the active site of the enzyme, thereby preventing the processing of the viral polyproteins pp1a and pp1ab. This inhibition halts the viral replication cycle. The catalytic dyad of 3CLpro, consisting of Cysteine-145 and Histidine-41, is the primary target for many covalent inhibitors.

Caption: Inhibition of 3CLpro blocks viral polyprotein processing.

Quantitative Data Summary

The following tables summarize the in vitro and cell-based activities of representative SARS-CoV-2 3CLpro inhibitors. This data is essential for comparing the potency and selectivity of new compounds like this compound.

Table 1: In Vitro 3CLpro Inhibition

| Compound | IC50 (µM) | Assay Type | Reference |

| GC376 | 0.17 | FRET | [1] |

| Boceprevir | 4.13 | FRET | [2] |

| Telaprevir | 55 | FRET | [3] |

| MG-132 | 7.4 | FRET | [4] |

| Walrycin B | 0.26 | FRET | [5] |

| Z-FA-FMK | 11.39 | FRET | [5] |

Table 2: Cell-Based Antiviral Activity

| Compound | EC50 (µM) | CC50 (µM) | Cell Line | Assay Type | Reference |

| GC376 | 3.30 | >100 | HEK293T | Transfection-based | [6] |

| Remdesivir | 0.442 (24h) | >10 | A549+ACE2 | High-content imaging | [7] |

| PF-00835231 | 0.221 (24h) | >10 | A549+ACE2 | High-content imaging | [7] |

| Z-FA-FMK | 0.13 | >30 | Vero E6 | CPE | [5] |

| MG-132 | 0.4 | 2.9 | Vero E6 | CPE | [4] |

Experimental Protocols

This section provides detailed protocols for three common cell-based antiviral screening assays for SARS-CoV-2 3CLpro inhibitors.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect host cells from virus-induced cell death.[2]

Materials:

-

Vero E6 cells

-

SARS-CoV-2 (e.g., USA-WA1/2020 strain)

-

Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)

-

96-well or 384-well clear-bottom plates

-

Test compounds (e.g., this compound)

-

Positive control (e.g., Remdesivir)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of the test compounds and controls in DMEM with 2% FBS.

-

Compound Addition: Remove the culture medium from the cell plates and add the diluted compounds. Include wells with no virus (cell control) and wells with virus but no compound (virus control).

-

Virus Infection: Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01.

-

Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.

-

Viability Measurement: After incubation, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values by plotting the data in a dose-response curve.

Caption: Step-by-step workflow for the CPE reduction assay.

Split-GFP Reporter Assay

This BSL-2 compatible assay utilizes a split Green Fluorescent Protein (GFP) system to measure 3CLpro activity in living cells.

Materials:

-

HEK293T cells

-

Expression plasmids: one for a split-GFP construct with a 3CLpro cleavage site and another for SARS-CoV-2 3CLpro.

-

Lipofectamine 3000 or other transfection reagent

-

96-well black, clear-bottom plates

-

Test compounds

-

Fluorescence plate reader

Protocol:

-

Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight.

-

Transfection: Co-transfect the cells with the split-GFP reporter plasmid and the 3CLpro expression plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds.

-

Incubation: Incubate the plates for an additional 24-48 hours.

-

Fluorescence Measurement: Measure the GFP fluorescence at an excitation of 488 nm and an emission of 525 nm using a fluorescence plate reader. In the absence of an inhibitor, 3CLpro cleaves the linker, separating the GFP fragments and resulting in low fluorescence. Inhibition of 3CLpro allows the GFP to refold and fluoresce.

-

Data Analysis: Determine the IC50 values from the dose-response curves of fluorescence intensity.

Caption: Workflow of the split-GFP based 3CLpro inhibitor screening.

FRET-Based Cell Assay

This assay employs a genetically encoded FRET (Förster Resonance Energy Transfer) biosensor to monitor 3CLpro activity.

Materials:

-

HEK293T cells

-

Expression plasmid for a FRET biosensor (e.g., a cyan fluorescent protein and a yellow fluorescent protein linked by a 3CLpro cleavage site).

-

Expression plasmid for SARS-CoV-2 3CLpro.

-

96-well black, clear-bottom plates

-

FRET-capable plate reader

Protocol:

-

Cell Seeding: Seed HEK293T cells in 96-well plates.

-

Transfection: Co-transfect the cells with the FRET biosensor plasmid and the 3CLpro expression plasmid.

-

Compound Addition: After 24 hours, add serial dilutions of the test compounds.

-

Incubation: Incubate for an additional 24 hours.

-

FRET Measurement: Measure the FRET signal by exciting the donor fluorophore and measuring the emission of both the donor and acceptor fluorophores. Cleavage of the linker by 3CLpro disrupts FRET.

-

Data Analysis: Calculate the ratio of acceptor to donor emission and determine the IC50 values from the dose-response curves.

Conclusion

The protocols and data presented provide a comprehensive framework for the cell-based screening and evaluation of SARS-CoV-2 3CLpro inhibitors like this compound. By utilizing these assays, researchers can effectively identify and characterize potent antiviral compounds that target a key enzyme in the SARS-CoV-2 life cycle, contributing to the development of much-needed COVID-19 therapeutics.

References

- 1. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel nonpeptidic SARS-CoV-2 3CLpro inhibitor demonstrates good antiviral activity | BioWorld [bioworld.com]

- 7. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for SARS-CoV-2 3CLpro FRET-based Protease Assay using SARS-CoV-2 3CLpro-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is a crucial enzyme for the replication of the virus, making it a prime target for antiviral drug development.[1] Fluorescence Resonance Energy Transfer (FRET) based assays provide a sensitive and high-throughput method for screening potential inhibitors of 3CLpro. This document outlines the principles, protocols, and data interpretation for a FRET-based protease assay to evaluate the inhibitory activity of SARS-CoV-2 3CLpro-IN-1. This compound, also identified as compound 14c in scientific literature, is a potent covalent inhibitor of the SARS-CoV-2 3CLpro.[2][3]

Principle of the FRET-based Protease Assay

The FRET assay for 3CLpro activity is based on the cleavage of a synthetic peptide substrate that is dual-labeled with a fluorophore and a quencher. In the intact substrate, the proximity of the quencher to the fluorophore results in the suppression of the fluorescence signal through FRET. The peptide sequence contains a specific cleavage site recognized by SARS-CoV-2 3CLpro. Upon enzymatic cleavage by 3CLpro, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the protease activity. The presence of an inhibitor, such as this compound, will decrease the rate of substrate cleavage, resulting in a lower fluorescence signal.[4][5]

Quantitative Data Summary

The inhibitory activity of this compound and a reference inhibitor, GC376, are summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Inhibitor | Target | Assay Type | IC50 (µM) | Reference |

| This compound (Compound 14c) | SARS-CoV-2 3CLpro | FRET-based Protease Assay | Sub-micromolar (similar potency to GC376) | [3] |

| GC376 | SARS-CoV-2 3CLpro | FRET-based Protease Assay | 0.17 | [6] |

| Hexachlorophene | SARS-CoV 3CLpro | FRET-based Protease Assay | 5 | [4] |

| Triclosan | SARS-CoV 3CLpro | FRET-based Protease Assay | 75 | [4] |

| Nelfinavir | SARS-CoV 3CLpro | FRET-based Protease Assay | 46 | [4] |

Experimental Protocols

Materials and Reagents

-

SARS-CoV-2 3CLpro enzyme: Purified recombinant enzyme.

-

FRET peptide substrate: e.g., (Dabcyl)KTSAVLQSGFRKME(Edans)-NH2.[5]

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA.[1]

-

Inhibitor: this compound (Compound 14c), dissolved in DMSO.

-

Reference Inhibitor: GC376, dissolved in DMSO.

-

96-well or 384-well black microplates: Low-binding, suitable for fluorescence measurements.

-

Fluorescence plate reader: Capable of excitation and emission at the appropriate wavelengths for the FRET pair (e.g., Ex/Em = 340/490 nm for Edans/Dabcyl).

Experimental Workflow

References

- 1. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]